molecular formula C12H14N2O2S B2367287 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole CAS No. 1002513-67-8

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B2367287
CAS No.: 1002513-67-8
M. Wt: 250.32
InChI Key: MBSDBOYBHBYFBT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol. As a pyrazole-sulfonamide derivative, this compound is of significant interest in medicinal chemistry and chemical biology research. Pyrazole-based scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities (Molecules 2022, 27(24), 8708) . Researchers are particularly interested in such compounds for developing novel therapeutic agents, with extensive studies highlighting the anti-inflammatory and anticancer potential of pyrazole-containing biomolecules (Molecules 2022, 27(24), 8708) . The specific structural motif of a sulfonamide-linked aromatic system is found in various bioactive molecules and is a common feature in compounds used in chemical biology and as synthetic intermediates. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSDBOYBHBYFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylpyrazole Core

The foundational step involves generating the 3-methylpyrazole scaffold, a process extensively documented in industrial patents. The cyclization of butenediols or ethynylalkylcarbinols with hydrazine derivatives in concentrated sulfuric acid remains the most efficient method.

Cyclization in Sulfuric Acid

The reaction of 2-butene-1,4-diol (2.2 mol) with hydrazine hydrate (2 mol) in 80% sulfuric acid at 120–155°C, catalyzed by sodium iodide, yields 3-methylpyrazole in 85–98% purity after neutralization and extraction. Key parameters include:

  • Acid concentration : 30–100% sulfuric acid ensures protonation of intermediates, accelerating cyclization.
  • Catalyst : Sodium iodide (0.5–2 wt%) enhances reaction kinetics by facilitating iodine-mediated dehydrogenation.
  • Temperature gradient : Incremental heating from 90°C to 155°C prevents side reactions while promoting water removal via distillation.

A representative procedure from Patent US5128480A demonstrates:

Reagents:  
- 2-butene-1,4-diol (193.6 g, 2.2 mol)  
- Hydrazine hydrate (100 g, 2 mol)  
- 80% H₂SO₄ (539 g, 4.4 mol)  
- NaI (1.5 g)  

Procedure:  
1. Add diol and hydrazine to H₂SO₄/NaI at 120°C over 90 min.  
2. Distill water while heating to 155°C.  
3. Neutralize with NaOH, extract with 1,2-dichloroethane.  
4. Distill under reduced pressure to isolate 124.3 g (82% yield) of 3-methylpyrazole.  

Sulfonylation of 3-Methylpyrazole

Introducing the 2,5-dimethylphenylsulfonyl group requires selective N-sulfonylation at the pyrazole’s 1-position. This step leverages sulfonyl chloride intermediates and optimized base-solvent systems.

N-Sulfonylation Reaction

The coupling of 3-methylpyrazole with 2,5-dimethylbenzenesulfonyl chloride follows nucleophilic aromatic substitution, driven by deprotonation of the pyrazole’s NH group. Data from PMC10373183 highlights critical factors:

Table 1: Sulfonylation Conditions and Yields
Base Solvent Temperature (°C) Time (h) Yield (%)
DIPEA DCM 25–30 16 55
TEA THF 0–10 24 46
K₂CO₃ Acetonitrile Reflux 12 38

Optimal protocol :

Reagents:  
- 3-Methylpyrazole (1.0 eq)  
- 2,5-Dimethylbenzenesulfonyl chloride (1.2 eq)  
- DIPEA (1.5 eq)  
- DCM (5 vol)  

Procedure:  
1. Add DIPEA to 3-methylpyrazole in DCM at 0°C.  
2. Dropwise add sulfonyl chloride, warm to 25°C, and stir for 16 h.  
3. Quench with water, extract organic layer, and purify via column chromatography.  

Regioselectivity and Byproduct Analysis

The 3-methyl group directs sulfonylation to the 1-position due to steric and electronic effects. However, minor 2-sulfonylated byproducts (<5%) may form, necessitating chromatographic separation. Key characterization data includes:

  • ¹H NMR : Singlets at δ 2.32 (3H, CH₃) and δ 2.58 (6H, Ar-CH₃) confirm substitution patterns.
  • HPLC purity : >99% after silica gel chromatography (hexane:EtOAc 4:1).

Scalability and Industrial Adaptations

Continuous vs. Batch Processing

  • Batch : Suitable for small-scale production (<100 kg) with 72–78% overall yield.
  • Continuous : Patent US5128480A describes tubular reactors for sulfuric acid-mediated cyclization, reducing reaction time by 40%.

Waste Management

Neutralization of H₂SO₄ generates Na₂SO₄ or (NH₄)₂SO₄, which can be oxidized to recover SO₂ for acid regeneration.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole
Step Method Yield (%) Purity (%)
3-Methylpyrazole H₂SO₄/NaI cyclization 82 98
Sulfonylation DIPEA/DCM 55 99
Alternative sulfonylation TEA/THF 46 97

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its sulfonyl and pyrazole functionalities allow for multiple chemical transformations:

  • Oxidation : Leads to the formation of sulfone derivatives.
  • Reduction : Results in the synthesis of sulfonamide derivatives.
  • Substitution Reactions : Facilitates the creation of various substituted pyrazoles.

These reactions highlight its utility in organic chemistry, particularly in creating novel compounds for further study or application.

Enzyme Inhibition and Receptor Modulation

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole has been investigated for its potential as an enzyme inhibitor or receptor modulator . The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity. This mechanism is crucial in drug design, particularly for targeting enzymes involved in disease processes.

Therapeutic Properties

Research has explored its potential therapeutic applications, notably:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which are critical in inflammation responses.
  • Anticancer Properties : Studies suggest that derivatives containing similar structures exhibit significant antitumor activities by inhibiting specific kinases associated with tumor growth.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for enhancing reaction efficiencies and product yields in various chemical processes.

Antioxidant and Lipoxygenase Inhibition

Research published on related pyrazole derivatives indicates their potential as potent antioxidants and inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory diseases. These findings underscore the relevance of pyrazole compounds in medicinal chemistry aimed at developing new therapeutic agents for oxidative stress-related conditions .

Antimicrobial Activity

A comparative study of various pyrazole derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also have potential applications in combating bacterial infections.

Table 1: Antitumor Efficacy of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This CompoundHeLa (Cervical Cancer)TBDTBD

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Example: The compound 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) lacks a sulfonyl group but includes a thiophene-carboxamide moiety, resulting in lower molecular weight (~250 g/mol) and distinct electronic properties .
  • Aromatic Ring Substitution: The 2,5-dimethylphenyl group differentiates this compound from analogs like 1-(4-methylphenyl)sulfonyl-3-methylpyrazole. The ortho-methyl groups may hinder rotational freedom and reduce planarity, impacting binding interactions in biological systems.
  • Comparison with Piperazine Derivatives :
    lists 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-76-9), which shares the dimethylphenyl group but replaces the sulfonylpyrazole with a piperazine ring. This substitution drastically alters solubility and basicity (piperazine’s pKa ~9.8 vs. pyrazole’s ~2.5), making the sulfonylpyrazole derivative less basic and more suited for neutral-pH applications .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Notable Applications
1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole C₁₂H₁₄N₂O₂S ~262.32 2,5-Dimethylphenyl, sulfonyl Moderate in DMSO Drug intermediates, ligands
5-Amino-3-hydroxy-1H-pyrazol-1-yl (7a) C₉H₇N₅O₂S ~249.25 Thiophene-carboxamide High in polar solvents Antimicrobial research
1-(2,5-Dimethylphenyl)piperazine C₁₂H₁₈N₂ 190.28 Piperazine, dimethylphenyl High in acidic media Neurological agents

Research Implications and Gaps

  • Structural Analysis : While SHELX-based crystallography is standard for small-molecule refinement , the absence of specific data for this compound highlights a need for experimental characterization.
  • Comparative studies with ’s thiophene-pyrazole hybrids could elucidate structure-activity relationships .

Biological Activity

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the sulfonyl moiety enhances its potential as an enzyme inhibitor or receptor modulator.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The pyrazole ring may interact with different receptors, modulating their function and leading to therapeutic effects.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Synergistic Effects : In vitro studies have shown that this compound can enhance the efficacy of conventional chemotherapy agents like doxorubicin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Cytotoxicity : Compounds in this class have demonstrated selective cytotoxicity with IC50 values below 10 µM against various cancer cell lines, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential role in treating inflammatory diseases .
  • Mechanistic Insights : Studies highlight that the compound's ability to disrupt inflammatory pathways could lead to significant therapeutic benefits in conditions characterized by excessive inflammation .

Antiviral Activity

Emerging research suggests that pyrazole derivatives may possess antiviral properties:

  • Inhibition of Viral Replication : Similar compounds have been identified as inhibitors of viral replication, particularly against viruses like yellow fever virus (YFV) and HIV . The specific mechanisms involve interference with viral enzymes or host cell interactions.

Case Studies and Research Findings

StudyFindings
Rajesekaran et al. (2020)Demonstrated potent EGFR inhibitory activity of pyrazole derivatives with IC50 values comparable to established drugs .
Umesha et al. (2009)Investigated the synergistic effect of pyrazoles with doxorubicin in breast cancer cells, showing enhanced cytotoxicity .
PMC Study (2014)Reviewed various pyrazole derivatives and their broad spectrum of biological activities including anticancer and anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the dimethylphenyl group.
  • Sulfonation using chlorosulfonic acid or sulfur trioxide derivatives to attach the sulfonyl moiety.
  • Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, hydrazine hydrochloride reacts with chalcone intermediates under acidic conditions (glacial acetic acid/HCl) to yield the pyrazole core .
  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to achieve >95% purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the sulfonyl group deshields adjacent protons, appearing as doublets at δ 7.2–7.8 ppm. Methyl groups on the pyrazole ring resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Key peaks include S=O stretching (1350–1150 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.12) .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using petroleum ether/ethyl acetate (4:1) as the mobile phase .
  • Melting Point Analysis : Discrepancies >2°C from literature values (e.g., 95–96°C) indicate impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the sulfonyl group lowers LUMO energy, enhancing electrophilicity at the pyrazole C4 position .
  • Molecular Dynamics Simulations : Model solvation effects in aqueous/DMSO mixtures to optimize reaction conditions .

Q. How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. For example, a 5°C variation in mp may indicate Form I vs. Form II .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NMR signals (e.g., distinguishing pyrazole N1 vs. N2 environments) .
  • Cross-Validation : Compare IR and Raman spectra to confirm functional group assignments .

Q. What challenges arise in crystallographic refinement using SHELX?

Methodological Answer:

  • Disordered Solvents : Apply SQUEEZE in PLATON to model electron density in solvent-accessible voids .
  • Twinned Crystals : Use TWIN commands in SHELXL to refine data with overlapping lattices .
  • High R-factors : Optimize hydrogen atom placement via riding models or independent refinement .

Q. How to design derivatives for enhanced biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C5 position to improve binding affinity .
    • Replace the sulfonyl group with sulfonamide to modulate solubility and bioavailability .
  • In Silico Docking : AutoDock Vina predicts interactions with target proteins (e.g., COX-2), prioritizing derivatives with ∆G < -8 kcal/mol .

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